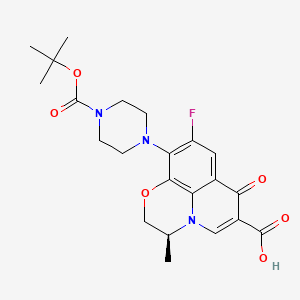
4'-Pivaloyloxy Toremifene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Pivaloyloxy Toremifene is a biochemical used for proteomics research . It has a molecular formula of C31H36ClNO3 and a molecular weight of 506.08 .
Molecular Structure Analysis
The molecular structure of 4’-Pivaloyloxy Toremifene is represented by the formula C31H36ClNO3 . This indicates that it contains 31 carbon atoms, 36 hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms.Safety and Hazards
The safety data sheet for toremifene, a similar compound, indicates that it is harmful if swallowed and causes serious eye damage . It is recommended to wash hands and any exposed skin thoroughly after handling, and not to eat, drink, or smoke when using this product . It is also advised to wear protective gloves, clothing, eye protection, and face protection .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of '4'-Pivaloyloxy Toremifene' can be achieved through the acylation of toremifene with pivaloyl chloride. This reaction can be carried out using a suitable solvent and a base catalyst. The resulting product can be purified through recrystallization or column chromatography.", "Starting Materials": [ "Toremifene", "Pivaloyl chloride", "Base catalyst", "Suitable solvent" ], "Reaction": [ "Step 1: Dissolve toremifene in a suitable solvent.", "Step 2: Add a base catalyst to the solution and stir.", "Step 3: Slowly add pivaloyl chloride to the solution while stirring.", "Step 4: Heat the mixture to reflux and stir for a few hours.", "Step 5: Cool the mixture and extract the product with a suitable solvent.", "Step 6: Purify the product through recrystallization or column chromatography." ] } | |
Numéro CAS |
1798397-87-1 |
Formule moléculaire |
C31H36ClNO3 |
Poids moléculaire |
506.083 |
Nom IUPAC |
[4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C31H36ClNO3/c1-31(2,3)30(34)36-27-17-11-23(12-18-27)28(19-20-32)29(24-9-7-6-8-10-24)25-13-15-26(16-14-25)35-22-21-33(4)5/h6-18H,19-22H2,1-5H3/b29-28- |
Clé InChI |
FVPGMEKMGGWRFW-ZIADKAODSA-N |
SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C)CCCl |
Synonymes |
4-[(4Z)-3-Chloro-1-[[4-[2-[(dimethyl)amino]ethoxy]phenyl]phenylmethylene]propyl]-1-pivaloylphenol; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



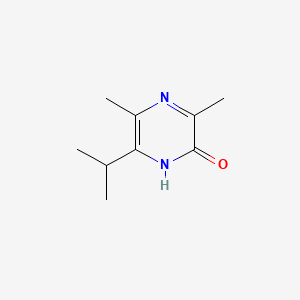
![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B590303.png)

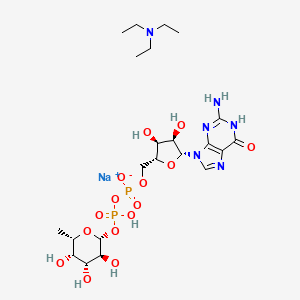

![(4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone](/img/structure/B590313.png)
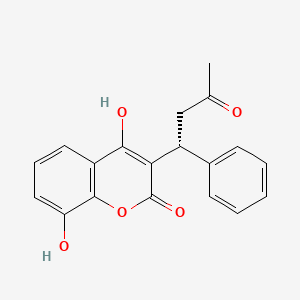
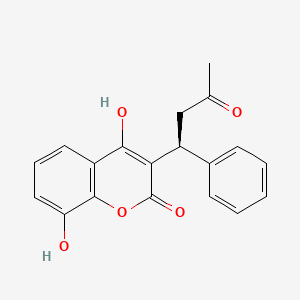
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one](/img/structure/B590320.png)
